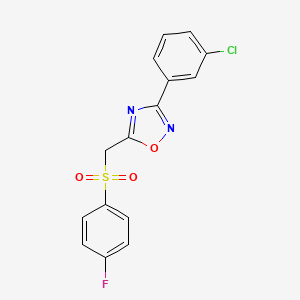

![molecular formula C20H18FN3O3S B2995269 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide CAS No. 869346-24-7](/img/structure/B2995269.png)

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

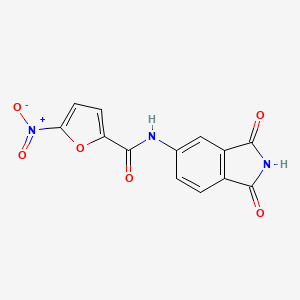

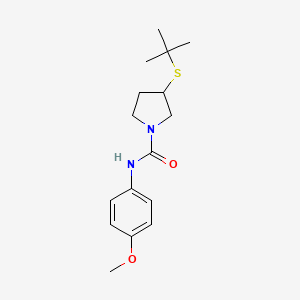

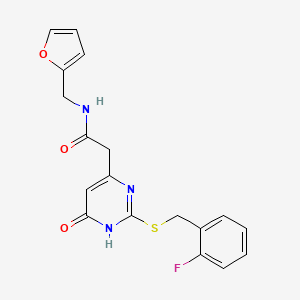

Description

This typically includes the compound’s systematic name, its common names if any, and its structural formula. The description may also include the compound’s major uses or roles in industry or biology.

Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and any catalysts that may affect its reactions.Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications

Metabolic Stability Improvement through Heterocyclic Analogs Research into the metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors led to the exploration of various 6,5-heterocycles, including N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, to improve metabolic stability by reducing deacetylation. These studies are crucial for developing more stable and efficacious compounds for therapeutic applications, highlighting the importance of structural analogs in enhancing drug properties (Stec et al., 2011).

Cardiac Electrophysiological Activity The exploration of N-substituted imidazolylbenzamides for their cardiac electrophysiological activity offers insights into developing new selective class III agents. These compounds show potential in treating arrhythmias, contributing to the understanding of how structural variations in benzamides influence cardiac activity, paving the way for novel therapeutic agents in cardiac care (Morgan et al., 1990).

Enzyme Inhibitory Potential for Diabetes and Neurological Disorders Research into sulfonamides with benzodioxane and acetamide moieties has shown significant enzyme inhibitory activities against α-glucosidase and acetylcholinesterase (AChE). These findings are essential for developing treatments for conditions like diabetes and Alzheimer's disease, indicating the therapeutic potential of these compounds in managing enzyme-related disorders (Abbasi et al., 2019).

Antiprotozoal Activity The development of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives has demonstrated strong activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These findings highlight the potential of these compounds in treating protozoal infections, offering a basis for developing new antiprotozoal drugs with improved efficacy (Pérez‐Villanueva et al., 2013).

Antibacterial and Antioxidant Properties The synthesis and evaluation of various derivatives for their antibacterial and antioxidant properties contribute to the search for new therapeutic agents. These studies provide valuable insights into the structural requirements for antibacterial and antioxidant activities, aiding in the design of compounds with potential applications in treating infections and oxidative stress-related conditions (Gullapelli et al., 2014).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards. It also includes information on safe handling and disposal of the compound.

Future Directions

This involves discussing potential future research directions for the compound. This could include potential applications, areas of study that need further exploration, and hypotheses for future experiments.

properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O3S/c21-15-3-1-14(2-4-15)12-24-8-7-22-20(24)28-13-19(25)23-16-5-6-17-18(11-16)27-10-9-26-17/h1-8,11H,9-10,12-13H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOMCKQOHFBIER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=CN3CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-Cyano-3-[5-(difluoromethylsulfanylmethyl)furan-2-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2995188.png)

![N-(4-acetamidophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2995192.png)

![2-[6-(Chlorosulfonyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL]acetic acid](/img/structure/B2995194.png)

![4,7,8-Trimethyl-2-(3-phenylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2995209.png)